Cas no 57495-14-4 (Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1))

Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1) structure
57495-14-4 structure
Product Name:Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1)
CAS-nummer:57495-14-4
MF:C16H13NaO3
MW:276.262395620346
CID:372021
PubChem ID:23684815
Update Time:2025-04-19

Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid,3-benzoyl-a-methyl-, sodium salt (1:1)
    • sodium 2-(3-benzoylphenyl)propionate
    • sodium,2-(3-benzoylphenyl)propanoate
    • 19583 RP sodium
    • 19583RP-Na
    • 2-(3-Benzoylphenyl)propionate sodium
    • 3-Benzoyl-alpha-methyl-benzeneacetic acid sodium salt
    • Benzeneacetic acid, 3-benzoyl-alpha-methyl-, sodium salt
    • Ketoprofen sodium
    • Sodium ketoprofen
    • EINECS 260-770-0
    • 2-(3-benzoylphenyl)propionic acid sodium salt
    • SCHEMBL3042541
    • KETOPROFEN SODIUM [WHO-DD]
    • DTXSID00973028
    • BDBM50224291
    • sodium;2-(3-benzoylphenyl)propanoate
    • Benzeneacetic acid, 3-benzoyl-.alpha.-methyl-, sodium salt
    • CHEMBL341922
    • 5R10M39KS7
    • OAPDLBHLMVYMCW-UHFFFAOYSA-M
    • Q27262762
    • 57495-14-4
    • Diractin
    • sodium 3-benzoyl-alpha-methyl-phenylacetate
    • SODIUM 2-(3-BENZOYLPHENYL)PROPANOATE
    • UNII-5R10M39KS7
    • D08103
    • NS00086381
    • Ketoprofen Sodium Salt
    • BENZENEACETIC ACID, 3-BENZOYL-.ALPHA.-METHYL-, SODIUM SALT (1:1)
    • Inchi: 1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1
    • InChI-sleutel: OAPDLBHLMVYMCW-UHFFFAOYSA-M
    • LACHT: [Na+].[O-]C(C(C)C1C=CC=C(C(C2C=CC=CC=2)=O)C=1)=O

Berekende eigenschappen

  • Exacte massa: 276.07629
  • Monoisotopische massa: 276.076
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 337
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 57.2A^2

Experimentele eigenschappen

  • Smeltpunt: 184 °C
  • Kookpunt: 431.3°Cat760mmHg
  • Vlampunt: 228.8°C
  • PSA: 57.2
Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd